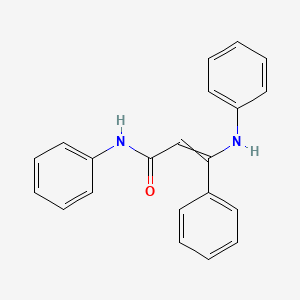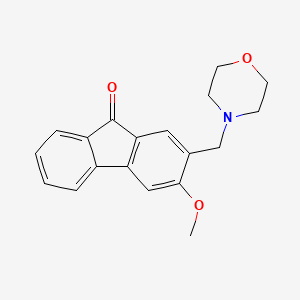
(Furan-2-yl)-N-methylmethanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-(2-furanylmethylene)-, N-oxide is a chemical compound with the molecular formula C6H7NO2 It is known for its unique structure, which includes a furan ring attached to a methanamine group through a methylene bridge, with an additional N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(2-furanylmethylene)-, N-oxide typically involves the reaction of furfural with methanamine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or other mild oxidizing agents are often used to introduce the N-oxide functional group.
Industrial Production Methods
In industrial settings, the production of Methanamine, N-(2-furanylmethylene)-, N-oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The process typically includes:
Reactant Purity: High-purity reactants to minimize side reactions.
Catalysts: Metal catalysts such as palladium or platinum may be used.
Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N-(2-furanylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Further oxidized products with additional oxygen-containing functional groups.
Reduction: Corresponding amine without the N-oxide group.
Substitution: Various substituted furanyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methanamine, N-(2-furanylmethylene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methanamine, N-(2-furanylmethylene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The overall mechanism may involve:
Redox Reactions: Modulation of oxidative stress and redox balance in cells.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Methanamine, N-(2-furanylmethylene)-, N-oxide can be compared with other similar compounds such as:
N-(2-furylmethylene)aniline: Similar structure but lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
5-(2-Furanylmethylene)hexahydropyrimidine-2,4,6-trione: Contains a furan ring and a methylene bridge but has a different core structure, leading to distinct properties and applications.
The uniqueness of Methanamine, N-(2-furanylmethylene)-, N-oxide lies in its combination of the furan ring and N-oxide group, which imparts unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
41106-11-0 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C6H7NO2/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3 |
Clave InChI |
NJLFJRKNRYFXPS-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CC1=CC=CO1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
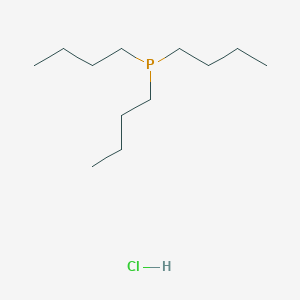
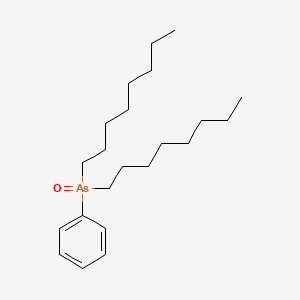

![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
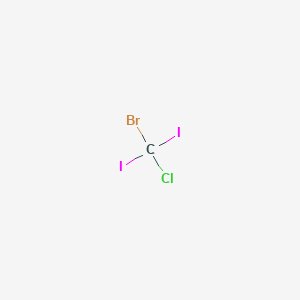
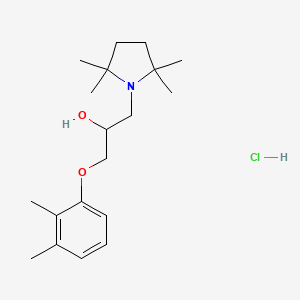
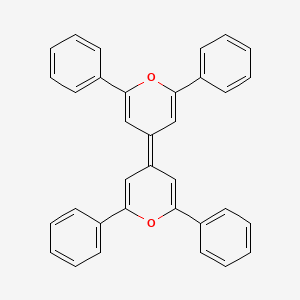

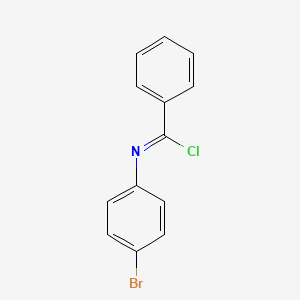
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
